3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Description
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a chemical compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.654 g/mol . It is characterized by its unique structure, which includes a benzoxazine ring substituted with a chloro group and a propanenitrile moiety.
Properties
IUPAC Name |
3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-2-3-10-9(6-8)14(5-1-4-13)11(15)7-16-10/h2-3,6H,1,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSJNBIUCRGWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391497 | |
| Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-20-8 | |
| Record name | 3-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile typically involves the reaction of 6-chloro-3-oxo-1,4-benzoxazine with a suitable nitrile compound under controlled conditions . One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazine derivatives.
Scientific Research Applications
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in the catabolism of tryptophan . This inhibition can modulate the levels of metabolites in the kynurenine pathway, which is implicated in several neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propanenitrile
- 4-[(6-Chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
Uniqueness
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is unique due to its specific substitution pattern and the presence of the propanenitrile group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives .
Biological Activity
3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antioxidant and its implications in cancer treatment. This article summarizes the biological activity of this compound based on various studies and findings.
The compound has the following chemical structure and properties:
- Chemical Formula : C11H10ClN2O3
- Molecular Weight : 248.66 g/mol
- IUPAC Name : 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile
Antioxidant Activity
Research indicates that compounds similar to 3-(6-Chloro-3-oxo-1,4-benzoxazin-4-yl)propanenitrile exhibit potent antioxidant properties. A study highlighted the synthesis of C-3 tethered 2-oxo-benzo[1,4]oxazines, which showed stronger antioxidant activity compared to standard references like BHT (Butylated Hydroxytoluene) . The antioxidant activity is measured using assays such as DPPH and FRAP, with results indicating a significant ability to scavenge free radicals.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that compounds derived from benzoxazine structures can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For instance, certain derivatives demonstrated selective toxicity against breast cancer cell lines (MCF-7, MDA-MB-231) and lung cancer cells (A549) .
A detailed analysis of structure–activity relationships (SAR) has been conducted to optimize the anticancer properties of related compounds. The presence of electron-donating or electron-withdrawing groups significantly affects the activity, indicating that careful modification can enhance therapeutic efficacy.
Study 1: Antioxidant Properties
In a study published in 2018, a series of benzoxazine derivatives were synthesized and tested for their antioxidant capabilities. The results showed that several compounds had IC50 values significantly lower than BHT, indicating superior antioxidant potential .
Study 2: Anticancer Efficacy
A comprehensive study on the cytotoxic effects of benzoxazine derivatives revealed that some compounds exhibited selective toxicity against cancer cells while sparing normal cells. For example, compound 13 showed significant activity against prostate cancer cells (PC3), with an IC50 value of 12 μM .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| MCF-7 | 15 | Compound 20b |
| A549 | 10 | Compound 20t |
| PC3 | 12 | Compound 13 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
